molecular formula C14H13N3O3S B5128987 4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid

4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid

Cat. No. B5128987
M. Wt: 303.34 g/mol
InChI Key: XWALTYQFEUIJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid, also known as MPABA, is a compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. MPABA is a synthetic compound that belongs to the class of N-acyl derivatives of amino acids. It is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of 4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases such as arthritis. 4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid has also been shown to have antimicrobial properties, which may make it useful in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

One advantage of using 4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. 4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid is also relatively stable, which makes it easier to handle and store. However, one limitation of using 4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on 4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid. One area of research could be to further investigate its anti-inflammatory and antioxidant properties and its potential use in the treatment of inflammatory diseases. Another area of research could be to investigate its potential use in cancer research, particularly in combination with other anti-cancer drugs. Finally, further research could be conducted to better understand the mechanism of action of 4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid and its potential use in the development of new drugs.

Synthesis Methods

The synthesis of 4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid involves the reaction of 6-methyl-4-pyrimidinethiol with N-acetylanthranilic acid in the presence of a suitable activating agent. The reaction is carried out in a solvent such as acetonitrile and is followed by purification using column chromatography. The yield of the reaction is typically around 50%.

Scientific Research Applications

4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid has been extensively studied for its potential applications in biochemical and physiological research. It has been shown to have a wide range of activities, including anti-inflammatory, antioxidant, and antimicrobial properties. 4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

4-[[2-(6-methylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-9-6-13(16-8-15-9)21-7-12(18)17-11-4-2-10(3-5-11)14(19)20/h2-6,8H,7H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWALTYQFEUIJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[2-(6-Methylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid

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